Arginine 4-methyl-7-coumarylamide
CAS No.: 70274-89-4
Cat. No.: VC21544454
Molecular Formula: C16H21N5O3
Molecular Weight: 331.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70274-89-4 |
|---|---|
| Molecular Formula | C16H21N5O3 |
| Molecular Weight | 331.37 g/mol |
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
| Standard InChI | InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-/m0/s1 |
| Standard InChI Key | ZSQPDAOJXSYJNP-LBPRGKRZSA-N |
| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N |
Introduction
Chemical Structure and Properties
Basic Chemical Information
Arginine 4-methyl-7-coumarylamide, also known as H-Arg-AMC, is a synthetic derivative consisting of the amino acid arginine linked to a 4-methyl-7-coumarin group. It has several synonyms including L-Arg-AMC, Arg-4-HMeC, L-arginine 4-methylcoumarinyl-7-amide, and arginyl-7-amido-4-methylcoumarin .
The compound has the following key chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C16H21N5O3 |
| Molecular Weight | 331.37 g/mol |
| CAS Numbers | 65286-27-3, 70274-89-4 |
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
| InChI Key | ZSQPDAOJXSYJNP-LBPRGKRZSA-N |
Structural Characteristics
The chemical structure of Arginine 4-methyl-7-coumarylamide features an L-arginine residue connected via an amide bond to the 7-position of a 4-methyl-coumarin moiety. The structural components can be broken down as follows:
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An L-arginine residue with its characteristic guanidino side chain
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An amide linkage connecting the carboxyl terminus of arginine
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A 4-methyl-coumarin (4-methyl-2-oxo-2H-1-benzopyran) group at the 7-position
The compound's structure provides it with unique spectroscopic properties, particularly upon enzymatic hydrolysis .
Physical and Chemical Properties
Arginine 4-methyl-7-coumarylamide is typically available as a powder in its free form or as a hydrochloride salt. The compound has the following physical and chemical properties:
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Appearance: Solid powder
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Solubility: Soluble in aqueous solutions, particularly under slightly acidic conditions
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Stability: Stable when stored properly, away from light exposure
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Hazard classification: WGK Germany 3 (indicating high hazard to water)
The compound's most significant chemical property is its ability to release highly fluorescent 7-amino-4-methylcoumarin upon hydrolysis of the amide bond, which forms the basis for its application in enzyme assays .
Biological Applications
Role as Enzyme Substrate
Arginine 4-methyl-7-coumarylamide serves as a substrate for various proteolytic enzymes, particularly those with specificity for arginine at the P1 position. Its primary applications include:
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Aminopeptidase substrate: The compound is efficiently hydrolyzed by enzymes with aminopeptidase activity .
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Cathepsin H substrate: It shows particular specificity as a substrate for cathepsin H, a lysosomal cysteine protease .
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Other protease detection: While most specific for cathepsin H, it can also be used to detect other proteases with appropriate specificity.
The compound's utility stems from its non-fluorescent nature in intact form, which dramatically changes upon enzymatic cleavage .
Fluorescence Properties and Detection Methods
The key to Arginine 4-methyl-7-coumarylamide's utility in biochemical assays is its fluorescence characteristics:
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The intact substrate exhibits minimal fluorescence.
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Upon enzymatic hydrolysis, the amide bond is cleaved, releasing 7-amino-4-methylcoumarin, a highly fluorescent molecule.
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The released product has excitation maxima at approximately 380 nm and emission maxima at 460 nm.
This property enables highly sensitive detection methods for enzyme activity. A typical fluorimetric assay involves:
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Incubation of the substrate with the enzyme of interest
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Measurement of fluorescence release at 460 nm (excitation at 380 nm)
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Quantification of enzyme activity based on fluorescence intensity
Comparative Substrate Efficiency
Arginine 4-methyl-7-coumarylamide has been directly compared with other substrates to assess its efficiency in enzyme assays. For example, in studies of aleurain, a plant thiol protease, researchers evaluated the catalytic efficiency against multiple substrates:
| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1 s-1) |
|---|---|---|---|---|
| Arg-AMC | Aleurain | 260 | 1.2 | 4.6 × 103 |
| Arg-βNA | Aleurain | 130 | 0.63 | 4.8 × 103 |
| Bz-Arg-βNA | Aleurain | 175 | 1.0 | 5.7 × 103 |
These values were within a threefold range of those previously reported for human cathepsin H, demonstrating remarkable similarity between plant and animal systems in their interaction with this substrate .
Research Applications
Studies with Cathepsins
Arginine 4-methyl-7-coumarylamide has been extensively used in the study of cathepsin enzymes, particularly cathepsin H. In a landmark study by Barrett, this compound was identified as an excellent substrate for the fluorimetric assay of cathepsin H . The research established that:
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The substrate is highly specific for cathepsin H compared to other lysosomal proteases
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It enables convenient, sensitive procedures for enzyme detection
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It provides a safer alternative to previously used naphthylamide substrates
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It allows for precise quantification of cathepsin H activity in various biological samples
This work laid the foundation for numerous subsequent studies using Arginine 4-methyl-7-coumarylamide as a tool for investigating cathepsin H function in various physiological and pathological contexts.
Microbial Research Applications
Arginine 4-methyl-7-coumarylamide has found significant applications in microbial research, particularly in studies of periodontal pathogens such as Porphyromonas gingivalis. This bacterium produces arginine-specific cysteine proteinases (gingipains) that are crucial virulence factors.
Research has employed Arginine 4-methyl-7-coumarylamide to:
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Measure gingipain activity in P. gingivalis cultures
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Evaluate the effects of gene mutations on protease expression
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Assess the relationship between protease activity and bacterial fimbriation
In these studies, the substrate has provided valuable insights into bacterial pathogenicity mechanisms and potential therapeutic targets for periodontal disease .
Plant Science Applications
An intriguing application of Arginine 4-methyl-7-coumarylamide has been in plant science, where it has revealed evolutionary conservation of certain proteolytic systems. Research on barley aleurain, a vacuolar thiol protease, demonstrated that:
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Aleurain is functionally homologous to mammalian cathepsin H
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Both enzymes show similar catalytic efficiency with Arginine 4-methyl-7-coumarylamide
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The plant enzyme exhibits aminopeptidase activity comparable to its animal counterpart
This research highlighted the evolutionary conservation of certain proteolytic mechanisms across plant and animal kingdoms, with Arginine 4-methyl-7-coumarylamide serving as a key tool for making these comparisons .
Inhibitor Research
Arginine 4-methyl-7-coumarylamide has been instrumental in characterizing protease inhibitors, particularly cystatins from various sources. In studies of sunflower cystatins (Sca and Scb), researchers used this substrate to:
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Evaluate inhibitory potency against cathepsin H
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Compare inhibitor specificity across different proteases
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Characterize structure-function relationships in cystatin molecules
These studies revealed that Scb strongly inhibited cathepsin H activity (as measured using Arginine 4-methyl-7-coumarylamide), while Sca exhibited weaker inhibition. Notably, neither inhibitor affected Arg-gingipain activity, demonstrating the utility of this substrate in discriminating between different proteolytic mechanisms .
Chemical Synthesis and Related Compounds
Related Compounds and Derivatives
Several related compounds and derivatives of Arginine 4-methyl-7-coumarylamide have been developed for specialized applications:
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L-Arginyl-L-arginine 7-amido-4-methylcoumarin (H-Arg-Arg-AMC): A dipeptide derivative with altered substrate specificity
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L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride: The salt form of the dipeptide derivative
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Benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide (Z-Phe-Arg-MCA): A substrate with enhanced specificity for cathepsin B
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Carbobenzoxy-L-phenyl-L-arginine-4-methyl-7-coumarylamide: Used for specific protease detection in bacterial studies
These derivatives enable researchers to target specific proteases with enhanced selectivity, expanding the utility of these fluorogenic substrates in biochemical research .
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